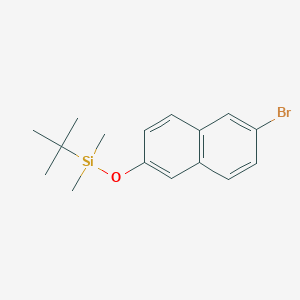

2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-bromonaphthalen-2-yl)oxy-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrOSi/c1-16(2,3)19(4,5)18-15-9-7-12-10-14(17)8-6-13(12)11-15/h6-11H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFFBVWGOVGZJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10541717 | |

| Record name | [(6-Bromonaphthalen-2-yl)oxy](tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100751-65-3 | |

| Record name | 2-Bromo-6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100751-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(6-Bromonaphthalen-2-yl)oxy](tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10541717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 100751-65-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene, a key intermediate in organic synthesis. This document details the chemical properties, a robust synthesis protocol, and the analytical characterization of this compound.

Compound Identification and Properties

This compound is a silyl ether derivative of 6-bromo-2-naphthol. The introduction of the tert-butyldimethylsilyl (TBDMS) protecting group enhances the stability and solubility of the parent naphthol in organic solvents, facilitating its use in various synthetic transformations.

| Property | Value |

| Chemical Name | 2-(tert-Butyldimethylsilyloxy)-6-bromonaphthalene |

| CAS Number | 100751-65-3[1] |

| Molecular Formula | C₁₆H₂₁BrOSi[1] |

| Molecular Weight | 337.33 g/mol [1] |

| Appearance | Off-white to beige powder or solid |

| Melting Point | 61-64 °C[1] |

| Boiling Point (Predicted) | 354.6 ± 15.0 °C |

| Density (Predicted) | 1.195 ± 0.06 g/cm³ |

Synthesis Protocol

The synthesis of this compound is achieved through the silylation of 6-bromo-2-naphthol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a suitable base.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Notes |

| 6-Bromo-2-naphthol | 15231-91-1 | C₁₀H₇BrO | Starting material |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | 18162-48-6 | C₆H₁₅ClSi | Silylating agent |

| Imidazole | 288-32-4 | C₃H₄N₂ | Base catalyst |

| N,N-Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | Anhydrous, as solvent |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | Anhydrous, as alternative solvent |

| Ethyl acetate | 141-78-6 | C₄H₈O₂ | For extraction |

| Hexanes | 110-54-3 | C₆H₁₄ | For column chromatography |

| Saturated aqueous NaCl (brine) | N/A | NaCl(aq) | For washing |

| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | Drying agent |

Experimental Procedure

-

Reaction Setup: To a solution of 6-bromo-2-naphthol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM) are added imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: The reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is poured into water and extracted three times with ethyl acetate. The combined organic layers are washed with water and then with brine to remove residual DMF and imidazole.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Characterization Data

The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ ~7.8-7.5 (m, 4H, Ar-H): Aromatic protons of the naphthalene ring.

-

δ ~7.2-7.0 (m, 2H, Ar-H): Aromatic protons of the naphthalene ring.

-

δ ~1.0 (s, 9H, C(CH₃)₃): Singlet corresponding to the nine equivalent protons of the tert-butyl group.

-

δ ~0.2 (s, 6H, Si(CH₃)₂): Singlet for the six equivalent protons of the two methyl groups on the silicon atom.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ ~152-150 (Ar C-O)

-

δ ~135-120 (Ar C)

-

δ ~25.7 (C(CH₃)₃)

-

δ ~18.2 (C(CH₃)₃)

-

δ ~ -4.5 (Si(CH₃)₂)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the title compound.

| m/z (Predicted) | Interpretation |

| 336/338 | [M]⁺ (Molecular ion peak with characteristic 1:1 ratio for bromine isotopes) |

| 279/281 | [M - C(CH₃)₃]⁺ (Loss of a tert-butyl group) |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) (Predicted) | Assignment |

| ~3100-3000 | Aromatic C-H stretching |

| ~2950-2850 | Aliphatic C-H stretching (from TBDMS group) |

| ~1600, 1500, 1470 | Aromatic C=C stretching |

| ~1250 | Si-C stretching |

| ~950-850 | Si-O-Ar stretching |

Logical Workflow for Characterization

The characterization of a newly synthesized batch of this compound follows a logical progression to confirm its identity and purity.

Applications in Research and Development

This compound serves as a versatile building block in the synthesis of more complex molecules. The presence of the bromine atom allows for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. The silyl ether is a robust protecting group that is stable to a wide range of reaction conditions but can be readily cleaved under mild conditions using fluoride reagents (e.g., tetrabutylammonium fluoride) or acidic hydrolysis to reveal the free hydroxyl group when needed. This strategic protection and functionalization make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials with specific optical or electronic properties.

References

A Technical Guide to 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and potential applications of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene. This silyl ether derivative of 6-bromo-2-naphthol serves as a key intermediate in multi-step organic synthesis, particularly in the development of pharmacologically active molecules.

Core Physicochemical Properties

This compound is a stable, solid organic compound. The introduction of the tert-butyldimethylsilyl (TBDMS) protecting group to 6-bromo-2-naphthol enhances its solubility in organic solvents and allows for selective reactions at other positions of the naphthalene core. Its key properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₁BrOSi | [1][2][3] |

| Molecular Weight | 337.33 g/mol | [1][2] |

| CAS Number | 100751-65-3 | [1][3] |

| Appearance | Solid | [2] |

| Melting Point | 61-64 °C | [1][2] |

| Boiling Point | 354.6 ± 15.0 °C (Predicted) | [1] |

| Density | 1.195 ± 0.06 g/cm³ (Predicted) | [1] |

| IUPAC Name | (6-bromonaphthalen-2-yl)oxy-tert-butyl-dimethylsilane | |

| InChI Key | SSFFBVWGOVGZJB-UHFFFAOYSA-N | [2] |

| Topological Polar Surface Area | 9.2 Ų | |

| Hydrogen Bond Acceptor Count | 1 | |

| Hydrogen Bond Donor Count | 0 |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from 2-naphthol. The first step involves the bromination of 2-naphthol to form the precursor 6-bromo-2-naphthol, which is then protected as its TBDMS ether.

Step 1: Synthesis of 6-Bromo-2-naphthol

The precursor, 6-bromo-2-naphthol, can be synthesized from 2-naphthol via bromination followed by a reduction step to remove the bromine atom at the 1-position.

Methodology:

-

Bromination: 2-Naphthol (1 mole) is dissolved in glacial acetic acid. A solution of bromine (2 moles) in acetic acid is added dropwise. The reaction is exothermic and produces 1,6-dibromo-2-naphthol.[2][4]

-

Reduction: The 1,6-dibromo-2-naphthol intermediate is then reduced to 6-bromo-2-naphthol. This can be achieved by heating the intermediate with mossy tin in acetic acid or with tin(II) chloride and hydrochloric acid in ethanol.[2][4][5]

-

Work-up and Purification: The reaction mixture is cooled and poured into cold water to precipitate the product. The crude 6-bromo-2-naphthol is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like benzene or ethanol.[4][5]

Step 2: Silylation of 6-Bromo-2-naphthol

This step involves the protection of the hydroxyl group of 6-bromo-2-naphthol using tert-butyldimethylsilyl chloride (TBDMSCl). This is a standard procedure for protecting alcohols and phenols.

Methodology:

-

Reaction Setup: To a solution of 6-bromo-2-naphthol (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF), add imidazole (2-2.5 equivalents).[6] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Silylating Agent Addition: Add tert-butyldimethylsilyl chloride (TBDMSCl) (1.2-1.5 equivalents) portion-wise to the stirred solution at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography to yield pure this compound.

Role in Drug Development and Medicinal Chemistry

The structural motif of this compound makes it a valuable building block in medicinal chemistry. The TBDMS group serves as a robust protecting group for the phenolic hydroxyl, allowing for selective chemical transformations at the bromine-substituted position.

This compound is a precursor for introducing the 6-oxynaphthalene moiety into larger molecules. This is particularly relevant in the synthesis of Selective Estrogen Receptor Modulators (SERMs) . SERMs are compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity.[7][8] They are crucial in treating hormone-sensitive conditions like breast cancer and osteoporosis.[7][9]

The general synthetic strategy involves using the bromine atom as a handle for cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) to build a more complex molecular scaffold. After the carbon skeleton is assembled, the TBDMS protecting group can be selectively removed under mild conditions, typically using a fluoride source like tetra-n-butylammonium fluoride (TBAF), to reveal the free hydroxyl group, which is often crucial for biological activity and binding to the estrogen receptor.[6]

References

- 1. This compound [cymitquimica.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Page loading... [guidechem.com]

- 5. prepchem.com [prepchem.com]

- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 7. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Frontiers | Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future [frontiersin.org]

In-Depth Technical Guide: 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene (CAS 100751-65-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene, a key organic building block utilized in the synthesis of complex molecules, particularly in the field of medicinal chemistry. This document details its chemical properties, a plausible synthetic pathway with experimental protocols, and its application in the development of pharmacologically active compounds.

Chemical Properties and Data

This compound is a stable, solid organic compound. The t-butyldimethylsilyl (TBS) ether group serves as a protecting group for the hydroxyl functionality of 6-bromo-2-naphthol, allowing for selective reactions at other positions of the naphthalene ring.

| Property | Value | Source |

| CAS Number | 100751-65-3 | [1][2] |

| Molecular Formula | C₁₆H₂₁BrOSi | [1][2] |

| Molecular Weight | 337.33 g/mol | [1] |

| Melting Point | 61-64 °C | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [2] |

Synthetic Pathway

The synthesis of this compound is a two-step process starting from commercially available β-naphthol. The first step involves the bromination of β-naphthol to yield 6-bromo-2-naphthol. The second step is the protection of the hydroxyl group of 6-bromo-2-naphthol with a t-butyldimethylsilyl group.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Bromo-2-naphthol from β-Naphthol

This procedure is adapted from established methods for the bromination of naphthols.

-

Materials:

-

β-Naphthol

-

Glacial Acetic Acid

-

Bromine

-

Tin (mossy)

-

Water

-

-

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve β-naphthol (1.0 eq) in glacial acetic acid.

-

Slowly add a solution of bromine (2.0 eq) in glacial acetic acid through the dropping funnel with gentle shaking. The reaction is exothermic; maintain the temperature accordingly.

-

After the addition is complete, add water to the reaction mixture and heat to boiling.

-

Gradually add mossy tin in portions to the boiling solution. Continue boiling until the tin is completely dissolved. This step reduces the initially formed 1,6-dibromo-2-naphthol to 6-bromo-2-naphthol.

-

Cool the reaction mixture and filter to remove any tin salts.

-

Pour the filtrate into cold water to precipitate the crude 6-bromo-2-naphthol.

-

Collect the precipitate by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization from a mixture of acetic acid and water or by vacuum distillation to yield pure 6-bromo-2-naphthol.

-

Step 2: Synthesis of this compound from 6-Bromo-2-naphthol

This procedure is a standard silylation of a phenol.

-

Materials:

-

6-Bromo-2-naphthol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole or a suitable non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF) or other aprotic solvent

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 6-bromo-2-naphthol (1.0 eq) in anhydrous DMF in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add imidazole (or another suitable base, approx. 2.2 eq) to the solution and stir until it dissolves.

-

Add tert-Butyldimethylsilyl chloride (approx. 1.1 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

-

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of biologically active molecules. The presence of the bromine atom at the 6-position allows for the introduction of various functional groups through cross-coupling reactions, while the protected hydroxyl group at the 2-position can be deprotected at a later synthetic stage.

A notable application is in the synthesis of 2-(tert-Butyldimethylsilyloxy)naphthalene-6-boronic acid . This boronic acid derivative has been investigated for its potential as an estrogen receptor modulator. The estrogenic activity of such compounds makes them interesting candidates for research in areas like hormone-dependent cancers and osteoporosis.

Caption: Synthetic route to a bioactive boronic acid derivative.

This transformation typically involves a lithium-halogen exchange followed by reaction with a trialkyl borate and subsequent hydrolysis to yield the boronic acid. The resulting molecule can then be used in further synthetic steps or for biological screening.

Spectroscopic Data

While specific, publicly available, experimentally determined NMR spectra for this compound are not readily found in the searched literature, the expected spectral characteristics can be predicted based on the structure and data from similar compounds.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: A set of multiplets in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the six protons on the naphthalene ring system.

-

t-Butyl Group: A sharp singlet at approximately δ 1.0 ppm, integrating to nine protons.

-

Dimethylsilyl Group: A singlet at approximately δ 0.2-0.3 ppm, integrating to six protons.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Multiple signals in the downfield region (typically δ 110-155 ppm) corresponding to the ten carbons of the naphthalene ring. The carbon attached to the oxygen will be shifted downfield, while the carbon attached to the bromine will also show a characteristic shift.

-

Silyl-protected Carbon: The carbon of the C-O-Si bond will appear in the aromatic region.

-

t-Butyl Group: A signal for the quaternary carbon at approximately δ 25-26 ppm and a signal for the methyl carbons at a similar chemical shift.

-

Dimethylsilyl Group: A signal for the methyl carbons at approximately δ -4 to -5 ppm.

Researchers synthesizing this compound should perform standard characterization techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

This compound is a strategically important intermediate in organic synthesis, particularly for the development of novel pharmaceutical agents. Its synthesis from readily available starting materials and its versatile reactivity make it a valuable tool for medicinal chemists. The ability to selectively functionalize the naphthalene core at the 6-position via the bromo substituent, while the 2-hydroxy group is protected, allows for the construction of complex molecular architectures with potential therapeutic applications.

References

An In-depth Technical Guide to the Spectral Data of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Estimated NMR Spectral Data

The following tables summarize the estimated ¹H and ¹³C NMR chemical shifts for 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene. These estimations are derived from the known spectral data of the precursor, 6-bromo-2-naphthalenol, and the typical chemical shifts associated with the tert-butyldimethylsilyl (TBDMS) protecting group attached to a phenolic oxygen. The spectra are predicted for a deuterochloroform (CDCl₃) solvent.

Table 1: Estimated ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | d | 1H | Ar-H (H5) |

| ~7.60 | d | 1H | Ar-H (H4) |

| ~7.55 | d | 1H | Ar-H (H8) |

| ~7.40 | dd | 1H | Ar-H (H7) |

| ~7.25 | d | 1H | Ar-H (H1) |

| ~7.10 | dd | 1H | Ar-H (H3) |

| ~1.05 | s | 9H | Si-C(CH ₃)₃ |

| ~0.25 | s | 6H | Si-(CH ₃)₂ |

Table 2: Estimated ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~152.0 | C2 (Ar-C-O) |

| ~134.0 | C4a |

| ~131.0 | C8a |

| ~129.5 | C5 |

| ~129.0 | C4 |

| ~128.5 | C8 |

| ~128.0 | C7 |

| ~121.0 | C1 |

| ~119.0 | C6 (Ar-C-Br) |

| ~118.0 | C3 |

| ~25.5 | Si-C (CH₃)₃ |

| ~18.2 | Si-C (CH₃)₃ |

| ~ -4.5 | Si-(C H₃)₂ |

Experimental Protocols

A standard and reliable method for the synthesis of this compound involves the silylation of 6-bromo-2-naphthalenol.

Synthesis of this compound

This procedure details the protection of the hydroxyl group of 6-bromo-2-naphthalenol using tert-butyldimethylsilyl chloride.

-

Materials:

-

6-bromo-2-naphthalenol

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 6-bromo-2-naphthalenol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

-

Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) until all solids have dissolved.

-

Add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise to the solution.

-

Allow the reaction to stir at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

-

-

Characterization:

-

The purified product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point can also be determined and compared to literature values (61-64 °C)[1].

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and characterization workflow for this compound.

References

The Foundation of Innovation: A Technical Guide to Starting Materials for 6-Substituted-2-Naphthol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 6-substituted-2-naphthol scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials. The strategic introduction of various substituents at the 6-position allows for the fine-tuning of their pharmacological and physicochemical properties. This technical guide provides an in-depth overview of the common starting materials and synthetic pathways employed to generate a diverse library of 6-substituted-2-naphthol derivatives, presenting key data and detailed experimental protocols to aid in research and development.

Core Synthetic Strategies: Building from 2-Naphthol

The most prevalent and economically viable starting material for the synthesis of 6-substituted-2-naphthol derivatives is the readily available 2-naphthol (β-naphthol).[1][2][3] From this fundamental building block, a variety of key intermediates are synthesized, which then serve as precursors for further functionalization. The primary strategies involve initial halogenation, particularly bromination, at the 6-position, followed by substitution or cross-coupling reactions.

Key Intermediates and Their Synthesis

The synthesis of 6-substituted-2-naphthol derivatives often proceeds through several key intermediates, most notably 6-bromo-2-naphthol. This intermediate is a versatile platform for introducing a wide range of functionalities.

Table 1: Synthesis of Key 6-Substituted-2-Naphthol Intermediates

| Target Compound | Starting Material | Key Reagents and Conditions | Yield (%) | Purity (%) | Reference(s) |

| 6-Bromo-2-naphthol | 2-Naphthol | 1. Bromine, Acetic Acid2. Tin, Acetic Acid/Water | 96-100 (crude) | - | [1][4] |

| 6-Bromo-2-naphthol | 1,6-Dibromo-2-naphthol | Tin, Ethanol, HCl | 78 | - | [5] |

| 6-Methoxy-2-naphthol | 6-Bromo-2-methoxynaphthalene | 1. Mg, THF2. Trimethyl borate3. H₂O₂ | High (not specified) | - | [6] |

| 6-Hydroxy-2-naphthaldehyde | 6-Bromo-2-naphthol | 1. n-BuLi, t-BuLi, THF, -78°C2. DMF | 81 | - | [7] |

| 6-Hydroxy-2-naphthaldehyde | 6-Methoxy-2-naphthaldehyde | Lithium chloride, polar aprotic solvent | 91 (demethylation step) | - | [2][3] |

| 6-Amino-2-naphthol | 6-Bromo-2-naphthol | NaN₃, CuSO₄·5H₂O, Na-Ascorbate, EtOH/Ethylene glycol | 16 | - | [8] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of key intermediates, compiled from established literature procedures.

Synthesis of 6-Bromo-2-naphthol from 2-Naphthol

Materials:

-

2-Naphthol

-

Glacial Acetic Acid

-

Bromine

-

Mossy Tin

-

Water

Procedure:

-

In a suitable reaction flask, dissolve 2-naphthol (1.0 mole) in glacial acetic acid (400 ml).[4]

-

Prepare a solution of bromine (2.0 moles) in acetic acid (100 ml) and add it dropwise to the 2-naphthol solution with gentle shaking over 15-30 minutes. The reaction is exothermic, and cooling may be necessary.[4]

-

After the addition is complete, add water (100 ml) and heat the mixture to boiling.[4]

-

Cool the mixture to 100°C and add mossy tin (25 g). Continue boiling until the tin dissolves.[4]

-

Add a second portion of tin (25 g) and continue boiling. Finally, add a third portion of tin (100 g) and boil for an additional 3 hours.[4]

-

Cool the reaction mixture to 50°C and filter with suction to remove crystalline tin salts. Wash the salts with cold acetic acid.[4]

-

Pour the filtrate into a large volume of cold water to precipitate the crude 6-bromo-2-naphthol.[1]

-

Filter the precipitate, wash with water, and dry at 100°C to obtain the crude product.[1]

-

Further purification can be achieved by vacuum distillation and recrystallization from a mixture of acetic acid and water.[4]

Synthesis of 6-Methoxy-2-naphthol from 6-Bromo-2-methoxynaphthalene

Materials:

-

6-Bromo-2-methoxynaphthalene

-

Magnesium turnings

-

Tetrahydrofuran (THF), anhydrous

-

Iodine (crystal)

-

Trimethyl borate

-

Hydrogen peroxide

Procedure:

-

Flame-dry a three-necked flask equipped with a condenser and replace the atmosphere with nitrogen.[6]

-

Add magnesium turnings (1.1 mole) and a portion of anhydrous THF (200 ml).[6]

-

Add a small crystal of iodine and a portion of 6-bromo-2-methoxynaphthalene (approx. 95 g). Heat the mixture to initiate the Grignard reaction, which is indicated by spontaneous reflux.[6]

-

Add the remaining 6-bromo-2-methoxynaphthalene (to a total of 1.0 mole) along with additional THF (600 ml) to maintain a vigorous reflux.[6]

-

After the addition is complete and the spontaneous reflux has subsided, heat the solution to reflux for an additional 20 minutes.[6]

-

The resulting Grignard reagent is then reacted with trimethyl borate, followed by oxidation with hydrogen peroxide to yield 6-methoxy-2-naphthol.[6] (Note: The reference provides the context for this reaction as an indirect oxidation of an aryl Grignard reagent through a boronic ester, which generally gives higher yields than direct oxidation).

Synthesis of 6-Hydroxy-2-naphthaldehyde from 6-Bromo-2-naphthol

Materials:

-

6-Bromo-2-naphthol

-

n-Butyllithium (n-BuLi)

-

tert-Butyllithium (t-BuLi)

-

Tetrahydrofuran (THF), anhydrous

-

N,N-Dimethylformamide (DMF)

-

Hexamethylphosphoramide (HMPA)

-

Aqueous ammonium chloride

-

2N HCl

Procedure:

-

Dissolve 6-bromo-2-naphthol (89.7 mmol) in anhydrous THF (200 ml) in a reaction vessel and cool to -78°C.[7]

-

Add n-butyllithium (89.7 mmol) dropwise to the solution and stir for 10 minutes.[7]

-

Add tert-butyllithium (89.7 mmol) dropwise and stir the mixture for 30 minutes at -78°C, followed by two hours at -20°C.[7]

-

Add hexamethylphosphoramide (89.7 mmol) and stir for 20 minutes.[7]

-

Add N,N-dimethylformamide (89.7 mmol) dropwise.[7]

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour.[7]

-

Quench the reaction with aqueous ammonium chloride, pour into water, and acidify with 2N HCl.[7]

-

Extract the product with ethyl acetate. Dry the organic extracts over MgSO₄, evaporate the solvent, and purify the crude product by flash chromatography to obtain 6-hydroxy-2-naphthaldehyde.[7]

Synthetic Pathways and Logical Relationships

The following diagrams illustrate the key synthetic transformations starting from 2-naphthol to produce various 6-substituted derivatives.

Caption: Synthetic routes to key 6-substituted-2-naphthol derivatives.

Advanced Functionalization Techniques

Beyond the synthesis of these core intermediates, a variety of modern synthetic methodologies can be employed to introduce further diversity at the 6-position of the 2-naphthol ring system.

Palladium-Catalyzed Cross-Coupling Reactions

-

Suzuki-Miyaura Coupling: This powerful reaction enables the formation of carbon-carbon bonds by coupling an organoboron species with a halide.[9][10] Starting from 6-bromo-2-naphthol or its protected derivatives, a wide array of aryl, heteroaryl, or alkyl groups can be introduced at the 6-position. The general reaction involves a palladium catalyst, a base, and an appropriate boronic acid or ester.[11]

-

Buchwald-Hartwig Amination: For the synthesis of N-aryl and N-heteroaryl derivatives, the Buchwald-Hartwig amination is a highly effective method.[12][13] This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide (such as 6-bromo-2-naphthol) and an amine.[14] This method is advantageous due to its broad substrate scope and tolerance of various functional groups.[12]

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic method for introducing acyl groups onto an aromatic ring.[15] In the context of 2-naphthol derivatives, this reaction can be used to introduce a ketone functionality, which can then be further manipulated. For example, Friedel-Crafts acylation of 2-methoxynaphthalene is a known route to produce 2-acetyl-6-methoxynaphthalene, an important intermediate.[16][17][18] The reaction typically employs an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride.[15]

Caption: Advanced functionalization of the 2-naphthol scaffold.

Conclusion

The synthesis of 6-substituted-2-naphthol derivatives is a well-established field with a rich variety of synthetic routes. Starting from the fundamental building block of 2-naphthol, a range of key intermediates can be prepared and subsequently functionalized using modern synthetic methodologies. This guide provides a foundational understanding of these processes, offering researchers and drug development professionals the necessary information to design and execute the synthesis of novel 6-substituted-2-naphthol derivatives for their specific applications. The strategic selection of starting materials and synthetic routes is paramount to achieving the desired molecular complexity and optimizing the properties of the final compounds.

References

- 1. Page loading... [guidechem.com]

- 2. Synthetic method of 6-hydroxy-2-naphthaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN103214358A - Synthetic method of 6-hydroxy-2-naphthaldehyde - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. jk-sci.com [jk-sci.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 16. US5286902A - Process for preparation of 2-(6-methoxy-2-naphthyl)propionic acid and intermediates therefor utilizing 2,6-diisopropylnaphthalene - Google Patents [patents.google.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical properties, synthesis, and significant applications, with a focus on its role in the development of selective estrogen receptor modulators (SERMs).

Chemical Properties and Data

This compound is a stable, crystalline solid at room temperature. The bulky tert-butyldimethylsilyl (TBDMS) protecting group enhances its solubility in organic solvents and provides stability during subsequent reaction steps, making it an ideal intermediate for complex organic syntheses.

| Property | Value | Reference |

| CAS Number | 100751-65-3 | [1] |

| Molecular Formula | C₁₆H₂₁BrOSi | [1][2] |

| Molecular Weight | 337.33 g/mol | [1][2] |

| Melting Point | 61-64 °C | [1] |

| Boiling Point (Predicted) | 354.6 ± 15.0 °C | [1] |

| Density (Predicted) | 1.195 ± 0.06 g/cm³ | [1] |

| Purity | Typically ≥ 98% | [2] |

Synthesis of this compound

The synthesis of the title compound is a two-step process starting from commercially available β-naphthol. The first step involves the bromination of β-naphthol to produce 6-bromo-2-naphthol, which is then protected with a TBDMS group.

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Materials:

-

β-Naphthol (1 mole, 144 g)

-

Glacial Acetic Acid (500 mL)

-

Bromine (2 moles, 320 g)

-

Mossy Tin (1.27 gram atoms, 150 g)

-

Water

Procedure:

-

In a 3-L round-bottomed flask equipped with a dropping funnel and a reflux condenser, dissolve β-naphthol in 400 mL of glacial acetic acid.

-

Slowly add a solution of bromine in 100 mL of acetic acid through the dropping funnel over 15-30 minutes with gentle shaking. The reaction is exothermic; cool the flask as needed.

-

Add 100 mL of water and heat the mixture to boiling.

-

Cool the mixture to 100 °C and add 25 g of mossy tin. Continue boiling until the tin is dissolved.

-

Repeat the addition of tin in two more portions (25 g and then 100 g), boiling to dissolve the metal after each addition.

-

After the final addition of tin, boil the mixture for 3 hours.

-

Cool the reaction to 50 °C and filter with suction to remove crystalline tin salts. Wash the salts with 100 mL of cold acetic acid and combine the washings with the filtrate.

-

Pour the filtrate into 3 L of cold water to precipitate the product.

-

Filter the crude 6-bromo-2-naphthol, wash with 1 L of cold water, and dry at 100 °C.

Quantitative Data:

| Product | Yield | Melting Point |

| Crude 6-bromo-2-naphthol | 96-100% | 123-127 °C |

| Purified 6-bromo-2-naphthol | - | 127-129 °C |

This is a general procedure for the silylation of naphthols and can be adapted for 6-bromo-2-naphthol.

Materials:

-

6-bromo-2-naphthol (1 equivalent)

-

tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equivalents)

-

Imidazole (2.2 equivalents) or Triethylamine (1.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

-

Dissolve 6-bromo-2-naphthol in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add imidazole or triethylamine to the solution and stir until dissolved.

-

Add TBDMSCl portion-wise to the reaction mixture at room temperature.

-

Stir the reaction for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data (Expected):

| Reactant | Product | Expected Yield |

| 6-bromo-2-naphthol | This compound | > 90% |

Application in Pharmaceutical Synthesis: Lasofoxifene

This compound is a valuable intermediate in the synthesis of Lasofoxifene, a third-generation selective estrogen receptor modulator (SERM) used for the treatment of osteoporosis.[4] The synthetic strategy involves a key Suzuki-Miyaura cross-coupling reaction.

Caption: Synthetic workflow from 6-bromo-2-naphthol to Lasofoxifene.

This is a general protocol for Suzuki-Miyaura coupling that can be applied to this compound.

Materials:

-

This compound (1 equivalent)

-

Arylboronic acid or ester (e.g., 4-(2-(pyrrolidin-1-yl)ethoxy)phenylboronic acid) (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene, Dioxane/Water mixture)

Procedure:

-

In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the palladium catalyst under the inert atmosphere.

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data (Expected):

| Reactants | Product | Expected Yield |

| This compound + Arylboronic acid | Coupled Biaryl Product | 70-95% |

Following the coupling reaction, the TBDMS protecting group is removed to reveal the hydroxyl functionality, a key step towards the final drug molecule.

Experimental Protocol:

Materials:

-

TBDMS-protected coupled product (1 equivalent)

-

Tetrabutylammonium fluoride (TBAF) (1.1 equivalents)

-

Tetrahydrofuran (THF)

Procedure:

-

Dissolve the TBDMS-protected compound in THF.

-

Add a 1M solution of TBAF in THF to the reaction mixture at room temperature.

-

Stir the reaction until completion (monitor by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent, wash with brine, dry, and concentrate.

-

Purify by column chromatography if necessary.

Signaling Pathway and Mechanism of Action

Lasofoxifene, synthesized using the described intermediate, is a SERM that exhibits tissue-specific estrogenic and anti-estrogenic effects. It acts by binding to estrogen receptors (ERα and ERβ), leading to differential recruitment of co-activator and co-repressor proteins. This modulation of gene transcription is central to its therapeutic effects.

Caption: Simplified Estrogen Receptor Signaling Pathway modulated by SERMs.[5][6][7][8][9]

Caption: Tissue-specific agonist/antagonist action of SERMs.[10][11][12]

Conclusion

This compound is a strategically important intermediate in pharmaceutical synthesis. Its synthesis from readily available starting materials and its utility in powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling, make it a valuable building block for the construction of complex molecules like Lasofoxifene. The TBDMS protecting group offers the necessary stability for multi-step syntheses, while the bromo functionality provides a handle for versatile carbon-carbon bond formation. Understanding the synthesis and reactivity of this intermediate is crucial for researchers and professionals involved in the development of new therapeutics, particularly in the field of hormone-related disorders.

References

- 1. This compound CAS#: 100751-65-3 [m.chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis of Lasofoxifene, Nafoxidine and Their Positional Isomers via the Novel Three-Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]

- 11. massivebio.com [massivebio.com]

- 12. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Exploratory Reactions of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the exploratory reactions of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene, a versatile building block in organic synthesis. This compound, featuring a protected hydroxyl group and a reactive bromide on a naphthalene scaffold, offers a platform for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including those with potential applications in medicinal chemistry and materials science.

Core Compound Properties

This compound is a solid at room temperature with a melting point of 61-64 °C. Its chemical formula is C16H21BrOSi, and it has a molecular weight of 337.33 g/mol . The tert-butyldimethylsilyl (TBDMS) protecting group on the hydroxyl function is robust under various conditions, yet can be selectively removed, allowing for sequential functionalization of the naphthalene core.

Synthesis of the Core Compound

The starting material for many exploratory reactions is this compound, which can be synthesized from commercially available 6-bromo-2-naphthol.

Experimental Protocol: Silylation of 6-bromo-2-naphthol

Materials:

-

6-bromo-2-naphthol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of 6-bromo-2-naphthol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

-

To this solution, add TBDMSCl (1.2 eq) portionwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Exploratory Reactions at the C-Br Bond

The bromine atom at the 6-position of the naphthalene ring is a key handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

dot```dot graph "Palladium_Catalyzed_Cross_Coupling" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"]; "2-(TBDMS-oxy)-6-bromonaphthalene" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Suzuki-Miyaura" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Buchwald-Hartwig" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Heck" [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "Sonogashira" [fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Stille" [fillcolor="#202124", fontcolor="#FFFFFF"]; "Aryl/Vinyl Boronic Acid/Ester" [shape=ellipse]; "Amine" [shape=ellipse]; "Alkene" [shape=ellipse]; "Terminal Alkyne" [shape=ellipse]; "Organostannane" [shape=ellipse]; "6-Aryl/Vinyl-2-naphthol derivative"; "6-Amino-2-naphthol derivative"; "6-Alkenyl-2-naphthol derivative"; "6-Alkynyl-2-naphthol derivative"; "6-Aryl/Vinyl-2-naphthol derivative_2" [label="6-Aryl/Vinyl-2-naphthol derivative"];

"2-(TBDMS-oxy)-6-bromonaphthalene" -- "Suzuki-Miyaura" [label="Pd catalyst, Base"]; "Suzuki-Miyaura" -- "Aryl/Vinyl Boronic Acid/Ester" [dir=back]; "Suzuki-Miyaura" -- "6-Aryl/Vinyl-2-naphthol derivative";

"2-(TBDMS-oxy)-6-bromonaphthalene" -- "Buchwald-Hartwig" [label="Pd catalyst, Base, Ligand"]; "Buchwald-Hartwig" -- "Amine" [dir=back]; "Buchwald-Hartwig" -- "6-Amino-2-naphthol derivative";

"2-(TBDMS-oxy)-6-bromonaphthalene" -- "Heck" [label="Pd catalyst, Base"]; "Heck" -- "Alkene" [dir=back]; "Heck" -- "6-Alkenyl-2-naphthol derivative";

"2-(TBDMS-oxy)-6-bromonaphthalene" -- "Sonogashira" [label="Pd catalyst, Cu(I), Base"]; "Sonogashira" -- "Terminal Alkyne" [dir=back]; "Sonogashira" -- "6-Alkynyl-2-naphthol derivative";

"2-(TBDMS-oxy)-6-bromonaphthalene" -- "Stille" [label="Pd catalyst, Ligand"]; "Stille" -- "Organostannane" [dir=back]; "Stille" -- "6-Aryl/Vinyl-2-naphthol derivative_2"; }

Caption: Formation of organometallic intermediates and subsequent reactions.

1. Grignard Reagent Formation

Experimental Protocol: Grignard Reagent Formation and Reaction with an Electrophile

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (catalytic amount)

-

Electrophile (e.g., dry ice for carboxylation)

-

Aqueous HCl solution

-

Diethyl ether

Procedure:

-

Activate magnesium turnings in a flame-dried flask under an inert atmosphere with a crystal of iodine.

-

Add a solution of this compound in anhydrous THF dropwise to the magnesium suspension.

-

Maintain a gentle reflux to sustain the reaction. After the addition is complete, continue to stir until the magnesium is consumed.

-

Cool the resulting Grignard solution to an appropriate temperature (e.g., -78 °C for carboxylation with dry ice).

-

Add the electrophile to the Grignard reagent.

-

Allow the reaction to warm to room temperature and then quench with a saturated aqueous ammonium chloride solution or dilute HCl.

-

Extract the product with diethyl ether, dry the organic layer, and purify by chromatography.

2. Lithiation (Halogen-Metal Exchange)

Experimental Protocol: Lithiation and Electrophilic Quench

Materials:

-

This compound

-

n-Butyllithium or tert-butyllithium in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., anhydrous DMF for formylation)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

Procedure:

-

Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add the organolithium reagent dropwise and stir the mixture at -78 °C for 1 hour.

-

Add the electrophile to the solution at -78 °C and continue stirring for another 1-2 hours.

-

Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Dry the organic phase, concentrate, and purify the product by column chromatography.

Deprotection of the TBDMS Group

The final step in many synthetic sequences involving this building block is the removal of the TBDMS protecting group to unveil the free hydroxyl group.

| Entry | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Tetrabutylammonium fluoride (TBAF) | THF | 25 | 2 | >95 |

| 2 | Hydrofluoric acid-pyridine (HF·Py) | THF/Pyridine | 0 to 25 | 1 | >90 |

| 3 | Acetic Acid/H₂O | THF | 50 | 12 | 85-95 |

Experimental Protocol: TBDMS Deprotection with TBAF

Materials:

-

TBDMS-protected naphthalene derivative

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

-

Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the TBDMS-protected compound in THF.

-

Add the TBAF solution (1.1 eq) at room temperature.

-

Stir the reaction mixture until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude 6-substituted-2-naphthol by flash chromatography.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. The strategic placement of a stable protecting group and a reactive handle allows for a wide array of chemical transformations to be performed selectively at the C-Br bond. The subsequent deprotection provides access to a diverse library of 6-substituted-2-naphthol derivatives, which are important motifs in medicinal chemistry and materials science. This guide provides a foundational understanding and practical protocols for researchers to explore the rich chemistry of this compound.

An In-depth Technical Guide on the TBDMS Protection of 6-bromo-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-bromo-2-(tert-butyldimethylsilyloxy)naphthalene through the protection of 6-bromo-2-naphthol using tert-butyldimethylsilyl chloride (TBDMS-Cl). This process is a crucial step in multi-step organic syntheses, enabling the selective reaction of other functional groups by temporarily masking the reactive hydroxyl group of the naphthol. This document details the reaction, provides a standard experimental protocol, and summarizes key quantitative data.

Reaction Overview

The protection of the hydroxyl group of 6-bromo-2-naphthol as a tert-butyldimethylsilyl (TBDMS) ether is a common and robust method in organic synthesis. The reaction typically proceeds by treating the naphthol with TBDMS-Cl in the presence of a base, most commonly imidazole, in an aprotic polar solvent such as dimethylformamide (DMF). The imidazole acts as a catalyst and a scavenger for the hydrochloric acid byproduct. The resulting TBDMS ether is significantly more sterically hindered and electronically stabilized than the free hydroxyl group, rendering it stable to a wide range of reaction conditions.

Quantitative Data Summary

The following table summarizes the key quantitative data for the TBDMS protection of 6-bromo-2-naphthol based on established procedures for similar phenolic compounds. Actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Starting Material | 6-bromo-2-naphthol |

| Reagents | tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole |

| Solvent | Dimethylformamide (DMF) |

| Typical Molar Ratio (Naphthol:TBDMS-Cl:Imidazole) | 1 : 1.1-1.5 : 2-2.5 |

| Reaction Temperature | Room Temperature |

| Typical Reaction Time | 12-24 hours |

| Typical Yield | >90% |

| Product | 6-bromo-2-(tert-butyldimethylsilyloxy)naphthalene |

| Product Molecular Formula | C₁₆H₂₁BrOSi |

| Product Molecular Weight | 337.32 g/mol |

Experimental Protocol

This section details a standard laboratory procedure for the TBDMS protection of 6-bromo-2-naphthol.

Materials:

-

6-bromo-2-naphthol

-

tert-Butyldimethylsilyl chloride (TBDMS-Cl)

-

Imidazole

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (optional)

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-bromo-2-naphthol (1.0 eq).

-

Dissolve the starting material in anhydrous DMF.

-

Add imidazole (2.0-2.5 eq) to the solution and stir until it dissolves.

-

Add TBDMS-Cl (1.1-1.5 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water or a saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 6-bromo-2-(tert-butyldimethylsilyloxy)naphthalene.

Visualizing the Workflow

The following diagram illustrates the general workflow for the TBDMS protection of 6-bromo-2-naphthol.

Caption: General experimental workflow for the TBDMS protection of 6-bromo-2-naphthol.

Signaling Pathway of the Reaction

The following diagram illustrates the generally accepted mechanism for the imidazole-catalyzed silylation of an alcohol.

Caption: Proposed mechanism for the imidazole-catalyzed TBDMS protection of an alcohol.

An In-depth Technical Guide to the Molecular Structure of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene is a halogenated silyl ether derivative of 2-naphthol. This compound serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex naphthalene-based molecules. The tert-butyldimethylsilyl (TBDMS) group acts as a robust protecting group for the hydroxyl functionality of 6-bromo-2-naphthol, enabling selective reactions at other positions of the naphthalene ring. Its structural features make it a point of interest in medicinal chemistry and materials science, where naphthalene derivatives are widely explored for their diverse biological activities and optical properties.[1][2][3][4] This guide provides a comprehensive overview of its molecular structure, synthesis, and physicochemical properties.

Molecular Structure and Properties

The molecular structure of this compound consists of a naphthalene core substituted with a bromine atom at the 6-position and a tert-butyldimethylsilyloxy group at the 2-position.

Chemical Structure:

Caption: Molecular structure of this compound.

The presence of the bulky TBDMS group provides steric hindrance, influencing the molecule's reactivity and conformational preferences. The bromine atom at the 6-position offers a site for further functionalization through various cross-coupling reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 100751-65-3 | [5] |

| Molecular Formula | C16H21BrOSi | [6] |

| Molecular Weight | 337.33 g/mol | [5] |

| Appearance | Solid | [7] |

| Melting Point | 61-64 °C | [5] |

| Purity | ≥98% | [6] |

Synthesis

The synthesis of this compound is typically achieved through the protection of the hydroxyl group of 6-bromo-2-naphthol using tert-butyldimethylsilyl chloride (TBDMSCl). This reaction is a standard procedure in organic synthesis for the protection of alcohols.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general procedure for the silylation of hydroxyl groups.

Materials:

-

6-Bromo-2-naphthol

-

Tert-butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 6-bromo-2-naphthol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.

-

To this solution, add tert-butyldimethylsilyl chloride (1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove excess acid.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

The synthesis of the starting material, 6-bromo-2-naphthol, can be achieved from 2-naphthol through a two-step process involving bromination to 1,6-dibromo-2-naphthol followed by a reduction with metallic tin.[8][9]

Caption: Synthetic workflow for this compound.

Spectroscopic Data (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the naphthalene ring, the tert-butyl group, and the two methyl groups on the silicon atom. The aromatic protons will appear as a series of multiplets in the range of δ 7.0-8.0 ppm. The large singlet for the nine equivalent protons of the tert-butyl group will be observed around δ 1.0 ppm, and the singlet for the six equivalent protons of the dimethylsilyl group will appear at approximately δ 0.2 ppm.

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbons of the naphthalene ring, the quaternary and methyl carbons of the tert-butyl group, and the two methyl carbons attached to the silicon. The aromatic carbons will resonate in the region of δ 110-150 ppm. The carbons of the TBDMS group will appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺. A characteristic feature would be the isotopic pattern of the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). A prominent fragment ion would likely correspond to the loss of the tert-butyl group ([M-57]⁺).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the C-H stretching of the aromatic and aliphatic groups, C=C stretching of the naphthalene ring, and the Si-O and Si-C bond vibrations. Key expected absorptions include:

-

Aromatic C-H stretching: ~3050-3100 cm⁻¹

-

Aliphatic C-H stretching: ~2850-2960 cm⁻¹

-

Aromatic C=C stretching: ~1500-1600 cm⁻¹

-

Si-O-C stretching: ~1050-1100 cm⁻¹

-

C-Br stretching: ~500-600 cm⁻¹

Applications in Drug Development and Research

While specific applications of this compound in signaling pathways are not documented in the available literature, its structural motifs are of significant interest in medicinal chemistry. Naphthalene derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4]

The silyloxy group can enhance the lipophilicity of a molecule, which can be advantageous for improving its pharmacokinetic properties. Furthermore, the bromo-substituent provides a handle for introducing further molecular diversity through reactions such as Suzuki or Sonogashira cross-coupling, allowing for the synthesis of a library of derivatives for biological screening.

A related compound, 2-(tert-Butyldimethylsilyloxy)naphthalene-6-boronic acid, has been investigated as an estrogen receptor modulator and has shown to inhibit the proliferation of human breast cancer cells (MCF7).[10] This suggests that derivatives of this compound could be valuable precursors for the synthesis of biologically active compounds.

Caption: Potential applications and research directions.

Conclusion

This compound is a key synthetic intermediate with a well-defined molecular structure. The presence of the TBDMS protecting group and the bromine atom allows for its versatile use in the synthesis of more complex, functionalized naphthalene derivatives. While specific biological data for this compound is limited, its structural relationship to known bioactive molecules suggests its potential as a valuable building block for the development of new therapeutic agents and functional materials. Further research into the synthesis of its derivatives and their subsequent biological evaluation is a promising avenue for future drug discovery efforts.

References

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. lifechemicals.com [lifechemicals.com]

- 5. This compound CAS#: 100751-65-3 [m.chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound [cymitquimica.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. m.youtube.com [m.youtube.com]

- 10. 2-(tert-Butyldimethylsilyloxy)naphthalene-6-boronic acid | 179942-45-1 | EHA94245 [biosynth.com]

An In-depth Technical Guide on the Solubility of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on qualitative solubility in common organic solvents, derived from the general properties of silyl ethers and brominated naphthalene compounds. Furthermore, this guide presents detailed experimental protocols for the precise quantitative determination of its solubility. A standard synthetic workflow for its preparation from 6-bromo-2-naphthol is also detailed, accompanied by a visual representation of the process.

Introduction

This compound is a valuable bifunctional molecule utilized in the synthesis of a variety of complex organic structures. Its utility stems from the presence of a protected hydroxyl group in the form of a bulky t-butyldimethylsilyl (TBDMS) ether and a bromo-substituted naphthalene core, which allows for further functionalization, typically through cross-coupling reactions. Understanding its solubility is critical for its effective use in reaction media, purification processes, and for the development of robust and scalable synthetic routes.

Solubility Profile

Qualitative Solubility Data

The following table summarizes the expected qualitative solubility of this compound in various organic solvents. This information is based on the general solubility of silyl ethers and brominated aromatic hydrocarbons.

| Solvent Class | Specific Solvents | Expected Qualitative Solubility |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Highly Soluble |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Moderately Soluble |

| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF) | Soluble |

| Ketones | Acetone | Moderately Soluble |

| Alcohols | Ethanol, Methanol | Sparingly Soluble |

| Polar Protic Solvents | Water | Insoluble |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, direct experimental measurement is necessary. The isothermal shake-flask method is a reliable technique for determining the solubility of a solid compound in a solvent.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure

-

Preparation of a Saturated Solution: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vial to facilitate the separation of the solid and liquid phases.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a filter.

-

Dilution: Dilute the extracted sample with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.

-

Calculation: The solubility can then be calculated and expressed in various units, such as g/100 mL, mg/mL, or molarity (mol/L).

General Workflow for Solubility Determination

Caption: General workflow for the experimental determination of solubility.

Synthesis of this compound

This compound is typically synthesized from its corresponding phenol, 6-bromo-2-naphthol, through a silylation reaction.[1] This reaction protects the hydroxyl group, making the molecule suitable for subsequent reactions that are incompatible with free hydroxyl groups.

Reaction Scheme

The silylation of 6-bromo-2-naphthol is commonly achieved using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, such as imidazole, in an aprotic solvent like N,N-dimethylformamide (DMF).

Experimental Protocol

-

Reactant Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 6-bromo-2-naphthol and imidazole (typically 1.5-2.5 equivalents) in anhydrous DMF.

-

Addition of Silylating Agent: To the stirred solution, add tert-butyldimethylsilyl chloride (TBDMSCl, typically 1.1-1.5 equivalents) either as a solid or as a solution in DMF. The addition may be exothermic, and cooling might be necessary.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (6-bromo-2-naphthol) is consumed.

-

Work-up: Once the reaction is complete, pour the mixture into water and extract the product with a nonpolar organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). After filtration, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Conclusion

While quantitative solubility data for this compound is not currently documented in accessible literature, its chemical structure provides a strong basis for predicting its solubility behavior in a range of organic solvents. For applications requiring precise solubility values, the experimental protocols outlined in this guide offer a robust methodology for their determination. The provided synthetic workflow serves as a standard procedure for the preparation of this important chemical intermediate, facilitating its use in research and development.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-(T-Butyldimethylsilyloxy)-6-bromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2-(t-Butyldimethylsilyloxy)-6-bromonaphthalene as a key building block. This versatile substrate allows for the synthesis of a wide array of 2-aryl-6-hydroxynaphthalene derivatives, which are significant scaffolds in medicinal chemistry and materials science. The tert-Butyldimethylsilyl (TBS) protecting group offers robust stability under various reaction conditions and can be readily removed post-coupling to furnish the corresponding naphthol.

Reaction Principle

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. The reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester. The catalytic cycle, as illustrated below, consists of three primary steps: oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to yield the biaryl product and regenerate the active palladium(0) species. A base is essential for the activation of the boronic acid in the transmetalation step.

Data Presentation: Reaction Parameters and Yields

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids. This data is compiled to provide a reference for reaction optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) | Toluene | 100 | 12 | 95 |